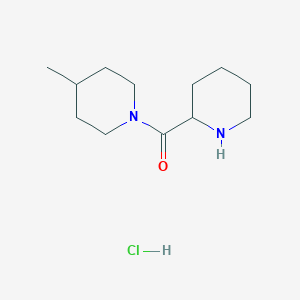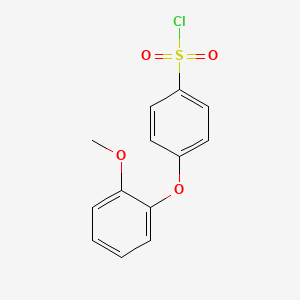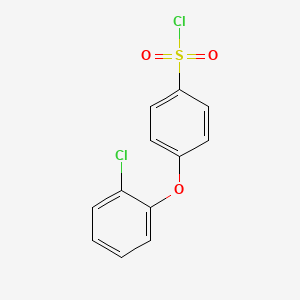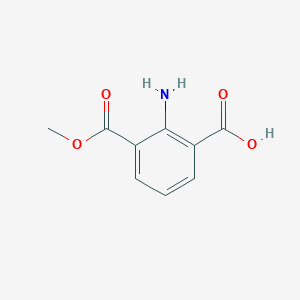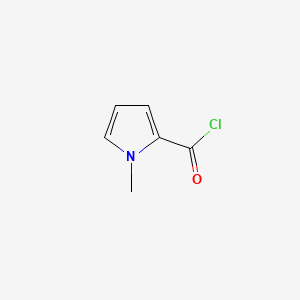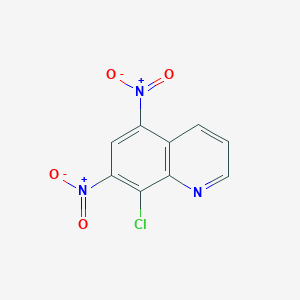
8-Chloro-5,7-dinitroquinoline
Descripción general
Descripción
8-Chloro-5,7-dinitroquinoline is a chemical compound that is extensively used in various fields of research and industry. It is a nitroquinoline, a class of compounds that are considered important functional derivatives in synthetic organic chemistry . They are accessible precursors of many useful compounds such as drugs, polymers, and dyes .
Synthesis Analysis
The synthesis of polynuclear heterocyclic compounds based on quinoline nitro derivatives has been studied over the past 10 years . The target structures are formed by addition, substitution, as well as rearrangement reactions . For instance, 5,7-Dinitro-8-hydroxyquinolines, activated by the addition of a hydride ion or anion of a carbonyl compound, entered into a double Mannich reaction with the formation of the corresponding diazatricyclotridecatrienes .Molecular Structure Analysis
8-Chloro-5,7-dinitroquinoline is a part of the quinoline framework, which stands out among nitro(hetero)arenes . The structures based on the quinoline framework have relatively been little studied, and they are also used as medicines .Chemical Reactions Analysis
8-Substituted 5,7-dinitroquinolines enter into the [3+2] cycloaddition reaction with azomethine ylides to form pyrrolo[3,4-f]quinolines . The reaction of quinolines with cyclic azomethine ylides led to the formation of tetracyclic derivatives . The reaction proceeded regioselectively .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
8-Chloro-5,7-dinitroquinoline is used in the synthesis of various heterocyclic compounds. For instance, it can be transformed into regioisomeric 5-nitro-7,8-furoxanoquinolines through the action of sodium azide .
Formation of Pyrido[2,3-a]phenoxazines
Sequential substitution of chlorine and the nitro group at position 7 with o-aminophenols leads to the formation of pyrido[2,3-a]phenoxazines, which are compounds with potential pharmacological properties .
C-Arylation in β-Dicarbonyl Compounds
This compound is also involved in C-arylation reactions with β-dicarbonyl compounds to synthesize various derivatives like 3-(5,7-dinitroquinolin-8-yl)pentane-2,4-dione and related cesium salts .
Mecanismo De Acción
Target of Action
8-Chloro-5,7-dinitroquinoline is a nitroquinoline derivative, which are considered important functional derivatives in synthetic organic chemistry . They are accessible precursors of many useful compounds such as drugs, polymers, and dyes . The structures based on the quinoline framework stand out . They have relatively been little studied, and they are also used as medicines .
Mode of Action
The mode of action of 8-Chloro-5,7-dinitroquinoline involves several reactions. For instance, 5,7-Dinitro-8-hydroxyquinolines, activated by the addition of a hydride ion or anion of a carbonyl compound, entered into a double Mannich reaction . The reaction of intermediately formed anionic σ-complexes with the aminomethylating mixture occurred at pH 4–5 . 8-Substituted 5,7-dinitroquinolines enter into the [3+2] cycloaddition reaction with azomethine ylides to form pyrrolo [3,4- f ]quinolines . The reaction of quinolines with cyclic azomethine ylides led to the formation of tetracyclic derivatives . The reaction proceeded regioselectively . In contrast to the addition of the iminium cation in the Mannich condensation, the addition reactions of azomethine ylides proceed with elimination of the nitro group in the intermediate .
Biochemical Pathways
The biochemical pathways affected by 8-Chloro-5,7-dinitroquinoline involve the synthesis of polynuclear heterocyclic compounds . The target structures are formed by addition, substitution, as well as rearrangement reactions .
Pharmacokinetics
It’s known that 3-(5,7-dinitroquinolin-8-yl)pentane-2,4-dione, 5-(5,7-dinitroquinolin-8-yl)pyrimidine-2,4,6-trione, and 5-(5,7-dinitroquinolin-8-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione cesium salts have been synthesized by a simple and efficient procedure via c-arylation of the corresponding β-dicarbonyl compounds with 8-chloro-5,7-dinitroquinoline .
Result of Action
The result of the action of 8-Chloro-5,7-dinitroquinoline is the formation of various compounds. For example, as a result of the substitution of chlorine in 8-chloro-5,7-dinitroquinoline by the action of sodium azide, the resulting 8-azido-5,7-dinitroquinoline was converted into regioisomeric 5-nitro-7,8-furoxanoquinolines upon heating under reflux in AcOH .
Action Environment
The action environment can influence the efficacy and stability of 8-Chloro-5,7-dinitroquinoline. For instance, the reaction of intermediately formed anionic σ-complexes with the aminomethylating mixture occurred at pH 4–5 . This suggests that the pH of the environment can influence the reaction.
Safety and Hazards
Propiedades
IUPAC Name |
8-chloro-5,7-dinitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O4/c10-8-7(13(16)17)4-6(12(14)15)5-2-1-3-11-9(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKHHBYBTWVTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385157 | |
| Record name | 8-chloro-5,7-dinitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-5,7-dinitroquinoline | |
CAS RN |
33497-91-5 | |
| Record name | 8-chloro-5,7-dinitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 8-Chloro-5,7-dinitroquinoline interesting for chemical synthesis?
A1: 8-Chloro-5,7-dinitroquinoline is a valuable building block in organic synthesis. It readily reacts with β-dicarbonyl compounds []. This reactivity makes it a useful precursor for synthesizing more complex molecules, particularly those containing the quinoline structure.
Q2: What is known about the structures of compounds derived from 8-Chloro-5,7-dinitroquinoline?
A2: While the provided abstracts lack specific structural data for 8-Chloro-5,7-dinitroquinoline derivatives, research indicates the formation of "autocomplexes" with interesting spectral properties when reacting with certain compounds []. Additionally, studies demonstrate the ability of structurally similar compounds to form spiro-σ-complexes [], suggesting that 8-Chloro-5,7-dinitroquinoline derivatives could exhibit similar complexation behavior.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






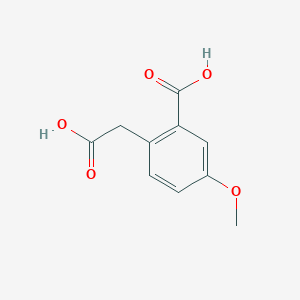



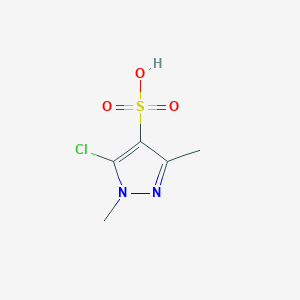
![{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B1363953.png)
